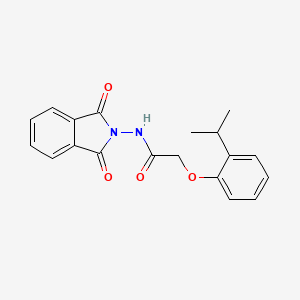
N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea, also known as BDBU, is a chemical compound that has gained attention in the field of scientific research due to its unique properties and potential applications. BDBU is a synthetic compound that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea is not fully understood, but it is believed to function as a nucleophilic catalyst in various chemical reactions. N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has been shown to activate certain substrates and promote the formation of reactive intermediates, leading to the formation of new chemical bonds.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been found to exhibit some anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has also been studied for its potential as a therapeutic agent in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea in laboratory experiments is its low toxicity and relative safety. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea is its limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea. One area of interest is the development of new catalysts and ligands for use in various chemical reactions. N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea and its potential applications in various fields of science.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea can be synthesized using a variety of methods, including the reaction of 2-biphenylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of an isocyanate reagent. Other methods include the reaction of 2-biphenylamine with a benzoyl chloride derivative of 1,3-benzodioxole-5-carboxylic acid, or the reaction of 2-biphenylamine with 1,3-benzodioxole-5-isocyanate.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has been used in a variety of scientific research studies, including investigations into its potential as a catalyst for various chemical reactions. It has also been studied for its potential as a ligand in metal-catalyzed reactions. N-1,3-benzodioxol-5-yl-N'-2-biphenylylurea has been found to exhibit unique electronic properties that make it a promising candidate for use in organic electronic devices.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-20(21-15-10-11-18-19(12-15)25-13-24-18)22-17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-12H,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZJNIGNXDTFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-biphenyl-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)


![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)

![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)


![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)
